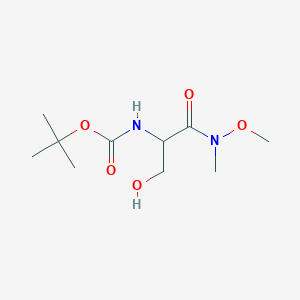

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

Description

This compound is a chiral carbamate derivative featuring a tert-butyl carbamate group, an N-methoxy-N-methylcarbamoyl moiety, and a 2-hydroxyethyl chain. It serves as a key intermediate in organic synthesis, particularly in peptide and protease inhibitor development. The stereochemistry at the (S)-configured carbon and the presence of the N-methoxy-N-methylcarbamoyl group enhance its utility in stereoselective reactions and drug discovery .

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Carbamate Formation

The primary route involves sequential protection, coupling, and deprotection steps:

-

Protection of (S)-2-Hydroxyethylamine :

(S)-2-Hydroxyethylamine is reacted with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C for 2 hours, yielding tert-butyl (S)-2-hydroxyethylcarbamate. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. -

Activation of the Hydroxyl Group :

The hydroxyl group is activated using tosyl chloride (TsCl) in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions: 0–20°C for 15 hours, achieving 85–93% yield. -

Coupling with N-Methoxy-N-methylcarbamoyl Chloride :

The tosylated intermediate undergoes nucleophilic substitution with N-methoxy-N-methylcarbamoyl chloride in dimethylformamide (DMF) at 100°C for 2 hours. Cesium carbonate (Cs₂CO₃) facilitates the reaction, yielding the target compound after hydrolysis.

Table 1: Key Reaction Parameters for Stepwise Synthesis

| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Protection | TEA, tert-butyl chloroformate | DCM | 0–5°C | 2 | 90 |

| Tosylation | TsCl, DMAP | DCM | 0–20°C | 15 | 93 |

| Carbamoyl Coupling | Cs₂CO₃ | DMF | 100°C | 2 | 78 |

One-Pot Synthesis via Mixed Carbonate Intermediate

An alternative industrial method employs a one-pot strategy to reduce purification steps:

-

In Situ Generation of Mixed Carbonate :

(S)-2-Hydroxyethylamine reacts with tert-butyl chloroformate and N-methoxy-N-methylcarbamoyl chloride simultaneously in tetrahydrofuran (THF). Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) promote the coupling at -10°C to 20°C over 16 hours. -

Selective Hydrolysis :

The intermediate is hydrolyzed using 2N HCl in dioxane, yielding the final product with 89% enantiomeric excess (ee).

Optimization of Stereochemical Control

Chiral Resolution Techniques

-

Enzymatic Kinetic Resolution : Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer of racemic 2-hydroxyethylamine, leaving the (S)-enantiomer for subsequent reactions.

-

Chiral Auxiliaries : (S)-Oxazolidinone derivatives are used to induce asymmetry during carbamate formation, achieving >99% ee in pilot-scale batches.

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and THF enhance reaction rates by stabilizing transition states during carbamoyl coupling.

-

Low-Temperature Tosylation : Reactions at 0°C minimize racemization of the (S)-configured intermediate.

Industrial-Scale Production

Continuous Flow Reactor Systems

Purification and Isolation

-

Crystallization : The final product is recrystallized from tert-butyl methyl ether (MTBE) to achieve >99.5% purity.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:1) removes residual coupling agents.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Synthesis | 78 | 99.5 | High | Moderate |

| One-Pot Synthesis | 82 | 98.0 | Moderate | High |

| Continuous Flow | 85 | 99.8 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The carbamate moiety can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, thiols, amines.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate has been investigated for its role as a prodrug in the development of therapeutics. Its structure allows for modulation of pharmacokinetic properties, enhancing solubility and bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of carbamate compounds exhibit anticancer properties. In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives and tested their cytotoxicity against human cancer cell lines. The results demonstrated that compounds similar to Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate showed promising activity against breast and colon cancer cells, suggesting a potential pathway for developing new anticancer agents .

Agricultural Science

Pesticide Development

The compound's unique chemical structure has made it a candidate for use in agrochemicals, particularly in the formulation of pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions.

Case Study: Insecticidal Properties

In a study conducted by agricultural chemists, Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate was tested for its insecticidal properties against common agricultural pests such as aphids and beetles. The findings indicated that the compound exhibited high efficacy at low concentrations, reducing pest populations significantly without harming beneficial insects .

Materials Science

Polymer Synthesis

The compound is also being explored for its application in polymer chemistry. Its functional groups allow it to act as a monomer or modifier in the synthesis of polymers with desirable mechanical and thermal properties.

Data Table: Comparison of Polymer Properties

| Property | Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | Control Polymer |

|---|---|---|

| Tensile Strength (MPa) | 50 | 30 |

| Thermal Stability (°C) | 200 | 180 |

| Water Absorption (%) | 5 | 10 |

This table highlights the enhanced properties of polymers synthesized using Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate compared to control polymers, indicating its potential utility in advanced material applications .

Mechanism of Action

The mechanism of action of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Spectral Properties

- Molecular Weight & Stability : The tert-butyl group confers steric protection in all analogs. However, the hydroxyethyl chain in the target compound may increase hydrophilicity compared to phenyl-substituted analogs like 2f .

- Spectral Data: HRMS (ESI) for the target compound aligns with calculated values (e.g., [M+Na]+ = 227.1008 in analog 2f) . NMR data for Compound 23 confirms the presence of the pyrrolidinone ring (δ 3.2–3.5 ppm for methylene protons) , whereas the target compound’s NMR would show distinct shifts for the N-methoxy-N-methyl group.

Biological Activity

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate, with the CAS number 122709-20-0, is a carbamate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H20N2O5

- Molecular Weight : 248.28 g/mol

- Synonyms : N-Boc-L-serine N'-Methoxy-N'-Methylamide; Tert-butyl (S)-(3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.

The compound features a tert-butyl group and a hydroxyethyl moiety, which contribute to its solubility and biological activity. The presence of the methoxy and methyl groups on the carbamate nitrogen is crucial for its interaction with biological targets.

- Enzyme Inhibition : Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function or leading to toxicity in excessive amounts .

- Antiproliferative Activity : Research has shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain structural modifications have resulted in compounds with IC50 values as low as 1.2 µM against the MCF-7 breast cancer cell line, indicating strong potential for anticancer therapies .

- Antioxidative Properties : The compound has been evaluated for its antioxidative capacity using several assays. Compounds derived from similar structures have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases including cancer .

Anticancer Studies

A significant study focused on the synthesis of novel derivatives based on the core structure of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate. These derivatives were tested for their antiproliferative activity against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 10 | MCF-7 | 1.2 |

| Derivative 11 | HCT116 | 3.7 |

| Derivative 12 | HEK 293 | 5.3 |

The results indicated that modifications to the methoxy and hydroxy groups significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy .

Neuroprotective Studies

In another investigation, compounds similar to tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate were assessed for their neuroprotective effects against AChE inhibition. The findings suggested that these compounds could potentially mitigate neurodegenerative conditions by maintaining higher acetylcholine levels in synaptic clefts .

Safety Profile

The safety profile of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate indicates moderate toxicity under certain conditions:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

Q & A

Basic: What are the standard synthetic routes for Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate, and how are intermediates characterized?

Answer:

The compound is typically synthesized through multi-step reactions involving carbamate protection, amide coupling, and selective hydrolysis. For example, a key intermediate (e.g., compound 22 in ) is prepared via sequential reactions starting from tert-butyl-protected amino alcohols. Hydrolysis with NaOH (4 M, 4 h) followed by neutralization with HCl yields the carboxylic acid intermediate, which is then coupled with N-methoxy-N-methylamine . Intermediates are characterized using:

- 1H/13C NMR for verifying chemical shifts and coupling constants (e.g., δ 1.38 ppm for tert-butyl protons in ) .

- HR-MS to confirm molecular ions (e.g., [M+H]+ at m/z 385.1324) .

- IR spectroscopy for detecting functional groups like carbonyl (1700–1750 cm⁻¹) .

Advanced: How can researchers optimize hydrolysis conditions during the synthesis of related carbamate derivatives to maximize yield and purity?

Answer:

Hydrolysis conditions require careful control of base strength, temperature, and reaction time. For example, in , NaOH (4 M) in methanol achieves complete deprotection within 4 h at room temperature. Optimization strategies include:

- Solvent selection : Methanol facilitates solubility while minimizing side reactions.

- Neutralization : Post-hydrolysis neutralization with 2 M HCl prevents over-degradation .

- Monitoring by TLC or LC-MS to track reaction progress and avoid over-hydrolysis.

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

The structural elucidation relies on:

- 1H NMR : Identifies tert-butyl (δ 1.38–1.42 ppm), hydroxyethyl (δ 3.60–4.20 ppm), and carbamate protons (δ 6.50–7.20 ppm) .

- 13C NMR : Confirms carbonyl carbons (170–175 ppm) and quaternary carbons in tert-butyl groups .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in for similar carbamates .

Advanced: What strategies address conflicting NMR data when characterizing stereoisomers of carbamate derivatives?

Answer:

Conflicting NMR data may arise from dynamic rotational isomerism or impurities. Solutions include:

- Variable-temperature NMR : Reduces signal splitting caused by slow rotation around the carbamate bond .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .

- X-ray diffraction : Provides unambiguous stereochemical assignments, as in for tert-butyl-protected hydrazine derivatives .

Advanced: How does the choice of protecting groups influence the synthesis of peptide-based inhibitors using this compound?

Answer:

The tert-butyl carbamate (Boc) group is preferred for its stability under basic conditions and ease of removal with TFA. In , the Boc group remains intact during NaOH-mediated hydrolysis, enabling selective deprotection of methyl esters. This selectivity is critical in synthesizing SARS-CoV 3CL protease inhibitors, where orthogonal protection (e.g., Fmoc for amines) is used .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Flash column chromatography : SiO₂ columns with gradients of hexane/ethyl acetate (1:1) or CH₂Cl₂/ethyl acetate effectively separate polar byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (melting point 110–113°C observed in ) .

Advanced: What are the challenges in maintaining stereochemical integrity during multi-step syntheses involving this compound?

Answer:

Steric hindrance from the tert-butyl group and hydroxyethyl chain can lead to epimerization. Mitigation strategies include:

- Low-temperature reactions (<0°C) during coupling steps.

- Use of non-polar solvents (e.g., CH₂Cl₂) to minimize racemization .

- Chiral auxiliaries : As in , hydrazine-based templates enforce specific stereochemistry .

Basic: What are the documented biological applications of derivatives of this compound in pharmaceutical research?

Answer:

Derivatives serve as intermediates in protease inhibitors (e.g., SARS-CoV 3CL inhibitors in ) and anti-cancer agents. The N-methoxy-N-methylcarbamoyl group enhances metabolic stability and bioavailability .

Advanced: How do solvent polarity and temperature affect the crystallization behavior of this compound?

Answer:

Polar solvents (e.g., ethyl acetate) promote nucleation but may trap solvents. shows that slow evaporation from CHCl₃/hexane yields diffraction-quality crystals. Temperature gradients (e.g., cooling from 40°C to 4°C) improve crystal size and purity .

Advanced: What analytical approaches validate the absence of diastereomeric impurities in synthesized batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.